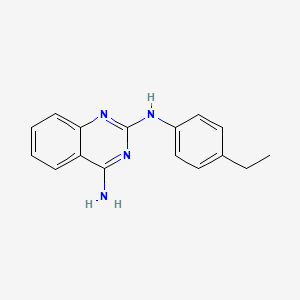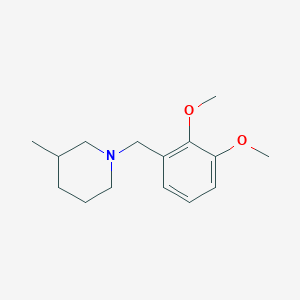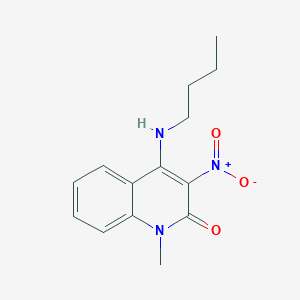
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine, also known as EKI-785, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has been shown to target a specific signaling pathway involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
作用機序
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine works by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. This results in the downregulation of downstream signaling pathways that are involved in cancer cell growth and proliferation. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to induce the degradation of EGFR, further reducing its activity and inhibiting cancer cell growth.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of EGFR signaling pathways, the induction of apoptosis, and the inhibition of cancer cell growth and proliferation. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have minimal effects on normal cells, making it a promising candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is its specificity for the EGFR signaling pathway, which makes it a promising candidate for the development of targeted cancer therapies. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have minimal effects on normal cells, making it a potentially safer alternative to traditional chemotherapy. However, one limitation of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is its relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in the treatment of some types of cancer.
将来の方向性
There are a number of potential future directions for the study of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine and its potential therapeutic applications. These include:
1. Further preclinical studies to evaluate the efficacy of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine in a variety of cancer types.
2. Development of new formulations of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine to improve its pharmacokinetic properties and increase its potency.
3. Combination studies with other targeted therapies to evaluate the potential for synergistic effects.
4. Clinical trials to evaluate the safety and efficacy of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine in cancer patients.
5. Development of biomarkers to identify patients who are most likely to benefit from treatment with N~2~-(4-ethylphenyl)-2,4-quinazolinediamine.
Overall, the study of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine represents an exciting area of research with the potential to lead to the development of new targeted cancer therapies.
合成法
The synthesis of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine involves a multi-step process that begins with the reaction of 4-ethylbenzaldehyde and 2-nitrobenzaldehyde to form the corresponding nitroalcohol. This intermediate is then reduced to the amine using a hydrogenation catalyst, followed by a reaction with phosgene to form the quinazoline ring system. The final step involves the selective substitution of the 4-ethylphenyl group with an amino group to produce the desired compound.
科学的研究の応用
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is a potent inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, which is known to be dysregulated in many types of cancer. By blocking this pathway, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
2-N-(4-ethylphenyl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-11-7-9-12(10-8-11)18-16-19-14-6-4-3-5-13(14)15(17)20-16/h3-10H,2H2,1H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJMTDSQBFGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)
![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)

![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)

![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
